molecular formula C15H18N4 B15293752 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine

4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B15293752
M. Wt: 254.33 g/mol
InChI Key: QURLTQMWNZZQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine (CAS 1363456-23-8) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrimidine core substituted with a phenyl group at the 4-position and a piperidin-4-ylamino group at the 2-position . This specific architecture confers a balanced lipophilicity and hydrogen-bonding capacity, making it a versatile scaffold for the development of biologically active molecules . The compound's primary research value lies in its application as a key intermediate for kinase inhibitors . The pyrimidine moiety is a cornerstone of heterocyclic chemistry and a fundamental component in many therapeutic agents, while the piperidine ring enhances solubility and bioavailability, with its nitrogen atom capable of being protonated at physiological pH to enable ionic interactions with target proteins . This combination has proven fruitful in the design of potent inhibitors for various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in diseases such as cancer . Derivatives of analogous N-(piperidin-4-yl)pyrimidin-2-amine structures have been identified as ATP-competitive inhibitors of pivotal kinases including Protein Kinase B (PKB/Akt) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . Furthermore, the structural framework has also been explored in other therapeutic areas, such as the development of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), highlighting its broad utility in antiviral research . The synthetic route for this compound is well-defined, and it is characterized by a stable crystalline form, ensuring reliability as a pharmaceutical research intermediate . Analytical characterization is typically performed via standard techniques including HPLC, NMR, and mass spectrometry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

4-phenyl-N-piperidin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C15H18N4/c1-2-4-12(5-3-1)14-8-11-17-15(19-14)18-13-6-9-16-10-7-13/h1-5,8,11,13,16H,6-7,9-10H2,(H,17,18,19)

InChI Key

QURLTQMWNZZQRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides.

    Introduction of Piperidine Moiety: The piperidine ring can be attached through a reductive amination reaction involving piperidine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Phenyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Pyrimidin-2-Amine Scaffolds

The pyrimidin-2-amine scaffold is a versatile pharmacophore. Key structural variations and their biological implications are summarized below:

Compound Substituents Key Features Biological Target/Activity Reference
4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine 4-phenyl, 2-(piperidin-4-yl)amino Balanced hydrophobicity; moderate solubility Kinase inhibition (under study)
4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(pyrimidin-4-yl)pyrimidin-2-amine (58) Thiazole ring at C4, cyclopropyl group Enhanced rigidity; improved binding to kinase ATP pockets Antimalarial (IC₅₀: submicromolar vs. Plasmodium falciparum)
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Thiazole at C4, pyridinyl at C2 High selectivity for CDK4/6 kinases Anticancer (IC₅₀: <10 nM for CDK4/6; tumor growth inhibition in xenografts)
4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (11) Pyridinyl at C6, phenyl at C4 Extended π-system for DNA intercalation Antitrypanosomal (IC₅₀: 6.7–6.8 µM vs. Trypanosoma brucei)
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (18) Thiazol-5-yl at C4, morpholinophenylamino at C2 Dual aurora A/B kinase inhibition Anticancer (Kᵢ: 8.0 nM aurora A, 9.2 nM aurora B; phase I clinical trials)

Key Trends in Structure-Activity Relationships (SAR)

Substituent Position: C4 modifications (e.g., thiazole, cyclopropyl-thiazole) enhance binding to hydrophobic pockets in kinases . C2 amino groups: Piperidin-4-yl or pyridinyl substituents improve solubility and hydrogen-bonding capacity .

Ring Fusion: Thieno[3,2-d]pyrimidin-2-amines (e.g., compound 10j) exhibit improved metabolic stability due to fused ring systems .

Electron-Withdrawing Groups :

  • Chloro or bromo substituents (e.g., 5-Chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine ) increase electrophilicity, enhancing covalent binding to cysteine residues in targets .

Selectivity Drivers :

  • Piperidine vs. Azepane : Piperidine derivatives (e.g., 20a ) show better kinase selectivity than azepane analogues due to reduced steric hindrance .

Functional Comparison in Drug Discovery

  • Kinase Inhibition :
    • While this compound lacks published kinase inhibition data, its structural analogues (e.g., 18 and CDK4/6 inhibitors) demonstrate that the pyrimidin-2-amine scaffold is highly adaptable for targeting diverse kinases .
  • Antimicrobial Activity :
    • Unlike 4-phenyl derivatives, 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) compounds show broad-spectrum antimicrobial activity, emphasizing the role of dimeric structures in disrupting microbial membranes .

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (83) N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (18)
Molecular Weight 281.34 g/mol 422.3 g/mol 396.4 g/mol
LogP ~2.5 (predicted) 3.1 2.8
Solubility Moderate (DMSO >10 mM) High (aqueous solubility >50 µM) Moderate
Oral Bioavailability Not reported Yes (83: >60% in mice) Yes (18: phase I trials)
Key Applications Kinase research CDK4/6 inhibition (anticancer) Aurora kinase inhibition
References

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves coupling a pyrimidine core with a piperidine derivative. For example, analogous compounds like N-Methyl-N-(4-pyridin-2-ylbenzyl)amine are synthesized via alkylation under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:

  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR distinguishes aromatic protons (δ 7.2–8.5 ppm for pyrimidine) and confirms piperidine ring conformation .
  • X-ray Crystallography : Resolves hydrogen-bonding networks, as demonstrated for N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 307.2) .

Q. How should preliminary biological screening be designed for this compound?

  • Answer : Prioritize kinase or GPCR assays due to the scaffold's prevalence in these targets.

  • Cell-Based Assays : Use MCF-7 or HEK293 cells for cytotoxicity profiling (IC50 determination via MTT assay) .
  • Enzymatic Assays : Test inhibition of tyrosine kinases (e.g., EGFR) at 1 nM–10 µM concentrations with staurosporine as a control .

Advanced Research Questions

Q. What methodologies elucidate structure-activity relationships (SAR) for optimizing target binding?

  • Answer :

  • Substituent Variation : Replace the 4-phenyl group with electron-withdrawing groups (e.g., CF3) to enhance binding, as seen in fluorinated pyrimidines .
  • Free Energy Perturbation (FEP) : Predicts substituent effects on binding affinity using molecular dynamics simulations .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .

Q. How can discrepancies between enzymatic and cellular assay data be resolved?

  • Answer : Contradictions may arise from poor solubility or off-target effects.

  • Permeability Assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration .
  • Target Validation : Employ CRISPR/Cas9 knockout models to isolate target-specific effects .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to cellular activity .

Q. What computational approaches predict the compound’s binding mode to biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Glide predicts poses in kinase ATP pockets (e.g., EGFR PDB:1M17) .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations (100 ns) assess complex stability, focusing on piperidine ring interactions .
  • QM/MM Calculations : Evaluate electronic effects of substituents on binding energetics .

Q. How is compound stability evaluated under physiological and storage conditions?

  • Answer :

  • Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C; monitor via HPLC for 24 hours .
  • Oxidative Stability : Identify N-oxide formation using LC-MS, as observed in piperidine-containing analogs .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.